N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
N-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a cyclopenta[c]pyrazole core fused with a tetrahydro scaffold. The molecule incorporates a 4-(4-chlorophenyl)thiazole moiety linked via an ethyl spacer to the pyrazole-carboxamide group.
Properties
Molecular Formula |
C18H17ClN4OS |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4OS/c19-12-6-4-11(5-7-12)15-10-25-16(21-15)8-9-20-18(24)17-13-2-1-3-14(13)22-23-17/h4-7,10H,1-3,8-9H2,(H,20,24)(H,22,23) |
InChI Key |
ZAOUXBNEIKHKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCCC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
The cyclopenta[c]pyrazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and diketones . The final step involves coupling the thiazole and cyclopenta[c]pyrazole intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the coupling reactions. Purification steps such as recrystallization and chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Substituted thiazoles and chlorophenyl derivatives
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to specific receptors, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
- Compound 8 () : N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide differs in the thiazole substituents (3,4-dichlorophenyl vs. 4-chlorophenyl) and the pyrazole ring (nitro and methyl groups). The additional chlorine atom in the dichlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets compared to the target compound’s single chlorine .
- Compound : N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-pyrazole-3-carboxamide shares the 4-chlorophenyl-thiazole core but lacks the ethyl spacer and fused cyclopenta[c]pyrazole system. This simplification may reduce conformational rigidity and alter metabolic stability .
Core Heterocycle Modifications
- Compound: 1-(4-Chlorophenyl)-N-[2-(tert-butyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide replaces the cyclopenta[c]pyrazole with a thieno[3,4-c]pyrazole fused to a cyclopentane. The tert-butyl group may improve solubility, while the thiophene ring introduces sulfur-mediated electronic effects absent in the target compound .
- However, the dichlorophenyl group could increase toxicity risks .
Carboxamide Linker Diversity
- Compound : 3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide employs a benzothiophene-carboxamide instead of pyrazole-carboxamide. The benzothiophene’s aromaticity may enhance π-π stacking but reduce solubility .
- Compound: 4-Amino-3-ethyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide introduces a thioxo group, which could alter redox properties and metabolic pathways compared to the target compound’s carboxamide .
Implications for Bioactivity and Development
The target compound’s fused cyclopenta[c]pyrazole-thiazole architecture balances rigidity and solubility, making it a promising scaffold for kinase inhibitors. However, analogs like Compound 8 () with dichlorophenyl groups may offer stronger target binding at the cost of toxicity, while ’s thieno-pyrazole derivative could improve pharmacokinetics. Further studies should evaluate the ethyl spacer’s role in bioavailability and the 4-chlorophenyl group’s selectivity compared to bulkier substituents .
Biological Activity
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's synthesis, biological properties, and relevant research findings.
- Molecular Formula : C19H18ClN3OS
- Molecular Weight : 371.88 g/mol
- CAS Number : 3404944
Synthesis
The compound can be synthesized through various chemical reactions involving thiazole derivatives and cyclopentapyrazole frameworks. The synthesis typically involves the coupling of 4-chlorophenyl thiazole with ethyl amines followed by cyclization to form the pyrazole structure.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Kinase Inhibition : A related study demonstrated that a compound with a similar structure inhibited AKT2/PKBβ kinase activity, which is crucial in glioma progression. The compound exhibited low micromolar activity against this kinase and showed selective toxicity towards glioma cells while sparing normal cells .
- Cell Viability Assays : In vitro assays have shown that derivatives of thiazole-pyrazole hybrids can significantly reduce cell viability in various cancer cell lines. For example, a related compound was tested against glioblastoma cell lines and demonstrated potent growth inhibitory effects .
The proposed mechanism of action for compounds like this compound includes:
- Inhibition of Oncogenic Pathways : By targeting specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
Study 1: Anti-Glioma Activity
A study focused on the anti-glioma properties of thiazole-pyrazole derivatives indicated that specific compounds could inhibit neurosphere formation in patient-derived glioma stem cells. These findings suggest a potential for developing targeted therapies for glioblastoma .
Study 2: Selective Cytotoxicity
Another investigation highlighted the selective cytotoxicity of related compounds towards cancer cells compared to non-cancerous cells. This selectivity is crucial for minimizing side effects during cancer treatment .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
